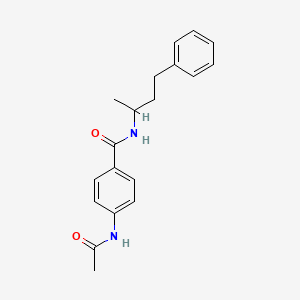
1-(4-nitrophenyl)-4-(3-phenylbutanoyl)piperazine
Descripción general
Descripción
1-(4-nitrophenyl)-4-(3-phenylbutanoyl)piperazine, commonly known as NBMPR, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound has been widely used as a tool in biochemical and physiological studies to investigate the mechanism of action of nucleoside transporters.
Mecanismo De Acción
NBMPR is a potent inhibitor of nucleoside transporters. It binds to the transporter and prevents the uptake of nucleosides and nucleoside analogs into the cell. The inhibition of nucleoside transporters by NBMPR has been used to investigate the kinetics and specificity of nucleoside transporters.
Biochemical and Physiological Effects:
The inhibition of nucleoside transporters by NBMPR has been shown to have several biochemical and physiological effects. NBMPR has been used to investigate the role of nucleoside transporters in cancer chemotherapy and antiviral therapy. The inhibition of nucleoside transporters by NBMPR has been shown to increase the efficacy of nucleoside analogs used in cancer chemotherapy and antiviral therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NBMPR has several advantages as a tool in scientific research. It is a potent and specific inhibitor of nucleoside transporters, which makes it an excellent tool to investigate the mechanism of action of nucleoside transporters. However, NBMPR has some limitations as well. It is a toxic compound and requires specialized equipment and expertise to handle safely. Additionally, NBMPR has limited solubility in aqueous solutions, which can limit its use in some experiments.
Direcciones Futuras
There are several future directions for research on NBMPR. One area of research is to investigate the structure-activity relationship of NBMPR and its analogs to identify more potent and specific inhibitors of nucleoside transporters. Another area of research is to investigate the role of nucleoside transporters in drug resistance in cancer cells. Additionally, the development of new methods to deliver NBMPR to cells could expand its use in scientific research.
Conclusion:
In conclusion, NBMPR is a potent inhibitor of nucleoside transporters that has been widely used as a tool in scientific research. Its unique properties have allowed researchers to investigate the mechanism of action of nucleoside transporters and their role in cancer chemotherapy and antiviral therapy. While NBMPR has some limitations, its potential as a tool in scientific research makes it an important compound for future research.
Aplicaciones Científicas De Investigación
NBMPR has been extensively used in scientific research as a tool to investigate the mechanism of action of nucleoside transporters. Nucleoside transporters are integral membrane proteins that transport nucleosides and nucleoside analogs across the cell membrane. These transporters play a crucial role in the uptake of nucleoside analogs used in cancer chemotherapy and antiviral therapy.
Propiedades
IUPAC Name |
1-[4-(4-nitrophenyl)piperazin-1-yl]-3-phenylbutan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-16(17-5-3-2-4-6-17)15-20(24)22-13-11-21(12-14-22)18-7-9-19(10-8-18)23(25)26/h2-10,16H,11-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPMMCVMAWRHUSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-(4-chlorobenzyl)-N-[2-(3-methyl-2-pyridinyl)ethyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B3981977.png)
![N-{4-[(acetylamino)sulfonyl]phenyl}-3-phenylbutanamide](/img/structure/B3981981.png)




![2-[(5-butyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclohexylacetamide](/img/structure/B3982026.png)
![6-[bis(2-hydroxyethyl)amino]-2-methyl-3-phenyl-4-hexyn-3-ol hydrochloride](/img/structure/B3982028.png)


![N-(4-ethoxyphenyl)-N-{2-[4-(2-fluorophenyl)-1-piperazinyl]-2-oxoethyl}benzenesulfonamide](/img/structure/B3982047.png)